



Application Notes and Protocols for DM-4103 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4103 is a principal metabolite of Tolvaptan, a selective vasopressin V2-receptor antagonist. [1] In the context of drug safety and development, particularly concerning Tolvaptan-associated drug-induced liver injury (DILI), the in vitro characterization of **DM-4103** is critical.[2][3] Research indicates that **DM-4103** may contribute to hepatotoxicity through mechanisms involving the inhibition of critical hepatic bile acid transporters and the induction of mitochondrial dysfunction.[4][5][6]

These application notes provide detailed protocols for key in vitro assays to evaluate the effects of **DM-4103** on hepatocyte function. The assays described are fundamental for assessing the DILI potential of compounds that, like Tolvaptan, produce metabolites with activity against hepatic transporters.

Data Presentation: Inhibition of Human Hepatic Transporters by DM-4103

The inhibitory potential of **DM-4103** against key hepatic bile acid transporters has been quantified, providing insight into its potential to disrupt bile acid homeostasis. The following table summarizes the half-maximal inhibitory concentration (IC50) values for **DM-4103** against these transporters.

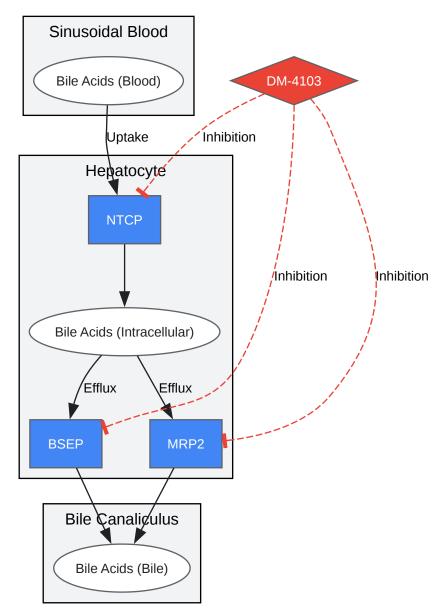


Transporter	Substrate Used in Assay	DM-4103 IC50 (μM)	Reference
NTCP (SLC10A1)	Taurocholic acid (TCA)	16.3	[1]
BSEP (ABCB11)	Taurocholic acid (TCA)	4.15	[1]
MRP2 (ABCC2)	Estradiol-17β- glucuronide (E217G)	~51.0	[1]
MRP3 (ABCC3)	Estradiol-17β- glucuronide (E217G)	~44.6	[1]
MRP4 (ABCC4)	Dehydroepiandrostero ne-3-sulfate (DHEAS)	4.26	[1]

Signaling Pathways and Experimental Workflows Hepatocellular Bile Acid Transport and Inhibition by DM4103

Bile acids are taken up from the sinusoidal blood into hepatocytes primarily by the Na+-taurocholate cotransporting polypeptide (NTCP) and effluxed into the bile canaliculi mainly by the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). **DM-4103** has been shown to inhibit these critical transporters, potentially leading to intracellular bile acid accumulation and subsequent cytotoxicity.





Hepatocellular Bile Acid Transport Inhibition by DM-4103

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Bile acid transport and points of inhibition by DM-4103.

Experimental Workflow: Vesicular Transport Assay for BSEP Inhibition

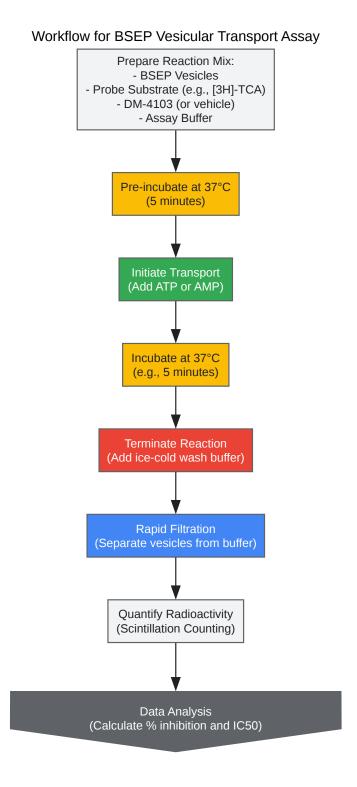






The vesicular transport assay is a common method to directly assess the interaction of a test compound with an ABC transporter like BSEP. It utilizes inside-out membrane vesicles from cells overexpressing the transporter.





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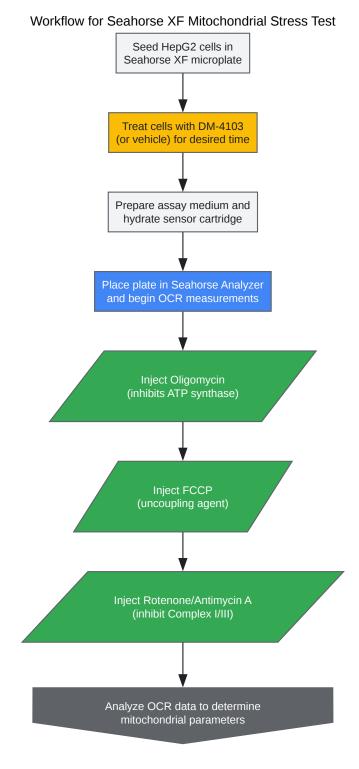
Generalized workflow for BSEP inhibition vesicular transport assay.



Experimental Workflow: Mitochondrial Function Assessment

The Seahorse XF Analyzer is used to measure mitochondrial respiration by monitoring the oxygen consumption rate (OCR) in real-time. This allows for the assessment of basal respiration, ATP production, and maximal respiration.





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Workflow for assessing mitochondrial dysfunction via Seahorse XF.



Experimental Protocols Protocol 1: BSEP Inhibition using Vesicular Transport Assay

This protocol is adapted from standard methodologies for assessing ABC transporter inhibition. [7][8][9][10]

- 1. Objective: To determine the IC50 value of **DM-4103** for the inhibition of BSEP-mediated transport of a probe substrate.
- 2. Materials:
- Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP (commercially available).
- Control membrane vesicles (from non-transfected Sf9 cells).
- Probe substrate: [3H]-Taurocholic acid (TCA).
- DM-4103.
- Positive control inhibitor: e.g., Cyclosporin A.
- Assay Buffer (e.g., 10 mM Tris, 250 mM Sucrose, 10 mM MgCl2, pH 7.4).
- ATP and AMP solutions (in assay buffer).
- Ice-cold Wash Buffer.
- 96-well filter plates.
- Scintillation fluid and microplate scintillation counter.
- 3. Method:
- Preparation: Thaw all reagents on ice. Prepare serial dilutions of DM-4103 in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all



wells and typically ≤1%.

- Reaction Setup: In a 96-well plate on ice, add the following to each well:
 - Assay buffer.
 - DM-4103 solution at various concentrations, vehicle control, or positive control.
 - [3H]-TCA (at a concentration below its Km, e.g., 1-5 μM).
 - Add BSEP or control vesicles (typically 20-50 μg protein/well) to initiate the pre-incubation.
- Pre-incubation: Incubate the plate at 37°C for 5-10 minutes.
- Initiation of Transport: Add ATP solution to the appropriate wells to start the transport reaction. Add AMP solution to a parallel set of wells to measure ATP-independent substrate association with the vesicles (background).
- Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of transport (e.g., 2-5 minutes).
- Termination: Stop the reaction by adding a large volume of ice-cold Wash Buffer, followed by rapid filtration through the 96-well filter plate using a vacuum manifold.
- Washing: Quickly wash the filters with additional ice-cold Wash Buffer to remove unbound substrate.
- Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate ATP-dependent transport by subtracting the counts in AMP-containing wells from the ATP-containing wells.
 - Determine the percent inhibition of **DM-4103** at each concentration relative to the vehicle control.



 Plot the percent inhibition against the log of DM-4103 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Mitochondrial Respiration in HepG2 Cells using Seahorse XF Analyzer

This protocol is based on standard procedures for the Seahorse XF Cell Mito Stress Test.[11] [12][13][14][15]

- 1. Objective: To assess the effect of **DM-4103** on mitochondrial function in HepG2 cells by measuring the oxygen consumption rate (OCR).
- 2. Materials:
- HepG2 cells.
- Seahorse XFe96 or similar XF Analyzer.
- Seahorse XF Cell Culture Microplates.
- Seahorse XF Calibrant solution.
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A).
- DM-4103.
- Cell culture medium (e.g., DMEM) and Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.
- 3. Method:
- Cell Seeding: The day before the assay, seed HepG2 cells into a Seahorse XF microplate at a pre-determined optimal density (e.g., 20,000 40,000 cells/well) and incubate overnight.
- Sensor Cartridge Hydration: On the day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.



- Compound Treatment: On the day of the assay, remove the cell culture medium from the
 wells and replace it with pre-warmed Seahorse assay medium containing the desired
 concentrations of DM-4103 or vehicle control. Incubate the plate at 37°C in a non-CO2
 incubator for 1 hour prior to the assay.
- Prepare Inhibitor Stocks: Prepare the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) from the kit according to the manufacturer's instructions and load the appropriate volumes into the injection ports of the hydrated sensor cartridge.
- Seahorse XF Assay:
 - Calibrate the instrument with the hydrated sensor cartridge.
 - Replace the calibration plate with the cell plate.
 - Initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to establish a basal OCR.
 - The instrument will then sequentially inject the inhibitors and measure the OCR after each injection:
 - Oligomycin: Blocks ATP synthase (Complex V), revealing ATP-linked respiration.
 - FCCP: An uncoupling agent that collapses the proton gradient, inducing maximal respiration.
 - Rotenone & Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

Data Analysis:

- After the run, normalize the OCR data to cell number (e.g., using a CyQUANT assay or cell counting).
- Use the Seahorse Wave software to calculate key mitochondrial parameters: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.



 Compare the parameters between DM-4103-treated and vehicle-treated cells to determine the extent of mitochondrial dysfunction.

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